molecular formula C13H20ClNO B2929224 N-(adamantan-1-yl)-2-chloropropanamide CAS No. 90477-15-9

N-(adamantan-1-yl)-2-chloropropanamide

Cat. No.: B2929224
CAS No.: 90477-15-9
M. Wt: 241.76
InChI Key: KRVLFNQJYFFTEL-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-chloropropanamide (CAS 90477-15-9) is a synthetic organic compound that features the rigid, lipophilic adamantane system coupled with a chloropropanamide moiety. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The adamantane group is renowned for its ability to enhance the lipophilicity, metabolic stability, and bioavailability of molecules, which can be crucial in the development of novel pharmacologically active compounds . As a key synthetic precursor, this compound can be utilized in nucleophilic substitution reactions, where the chlorine atom serves as a leaving group, enabling the formation of new carbon-nitrogen or carbon-sulfur bonds. It is also a candidate for further functionalization into hydrazide-hydrazone derivatives, a class of compounds known for their significant antimicrobial and anticancer properties . Researchers can leverage this compound to create libraries of novel molecules for high-throughput screening against various biological targets. The primary research applications for this compound are as a pharmaceutical intermediate and a building block for materials science. Adamantane derivatives have documented a wide spectrum of biological activities, including antiviral, antibacterial, and antidiabetic effects, making them a privileged scaffold in drug discovery . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly not for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-8(14)12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVLFNQJYFFTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Adamantan 1 Yl 2 Chloropropanamide and Its Derivatives

Direct Amidation Routes to N-(adamantan-1-yl)-2-chloropropanamide

Direct amidation represents the most straightforward and commonly employed method for the synthesis of this compound. This approach involves the formation of an amide bond between an adamantane-containing amine and a 2-chloropropanoyl derivative.

The primary building block for the adamantane (B196018) moiety is typically adamantane-1-amine or its hydrochloride salt, amantadine (B194251) hydrochloride. nih.govresearchgate.net In a typical procedure, adamantane-1-amine is reacted with a suitable acylating agent in an appropriate solvent. The reaction often requires a base to neutralize the hydrogen chloride generated during the reaction, particularly when starting with the hydrochloride salt of the amine. Dichloromethane is a commonly used solvent for this transformation. nih.govresearchgate.net The reaction progress can be monitored by standard techniques such as thin-layer chromatography. Upon completion, the product is typically isolated and purified by filtration and recrystallization or column chromatography. nih.govresearchgate.net

A general representation of this reaction is the condensation of adamantane-1-amine with 2-chloropropanoyl chloride. This reaction proceeds readily due to the high reactivity of the acyl chloride.

Chloroacyl halides, particularly 2-chloropropanoyl chloride, are highly effective reagents for the synthesis of this compound. The high electrophilicity of the acyl halide carbon facilitates the nucleophilic attack by the amine, leading to the formation of the amide bond.

For instance, a related compound, N-(adamantan-1-yl)-2-chloroacetamide, was synthesized by reacting amantadine hydrochloride with chloroacetyl chloride in dichloromethane. nih.govresearchgate.net The reaction was carried out under reflux for two hours, followed by filtration and concentration of the reaction mixture. The crude product was then purified using silica (B1680970) gel chromatography. nih.govresearchgate.net This method can be directly adapted for the synthesis of the target molecule by substituting chloroacetyl chloride with 2-chloropropanoyl chloride. The Schotten-Baumann conditions, which involve performing the amidation in a two-phase system with an aqueous base, are also a viable and effective method for this type of transformation. nih.gov

Table 1: Key Reagents in Direct Amidation

ReagentRole
Adamantane-1-amine / Amantadine HClAdamantane precursor
2-Chloropropanoyl chlorideAcylating agent
DichloromethaneSolvent
Base (e.g., triethylamine, aqueous NaOH)Acid scavenger

Mechanochemical Approaches for Expedited Amide Synthesis Relevant to Adamantane Derivatives

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.govresearchgate.net This technique, often performed using a ball mill, can accelerate reaction rates, improve yields, and reduce or eliminate the need for bulk solvents. nih.govresearchgate.net

While direct mechanochemical synthesis of this compound is not extensively documented, the principles have been successfully applied to a wide range of amide syntheses, including those involving sterically hindered amines and various carboxylic acid derivatives. nih.govresearchgate.netresearchgate.net The process typically involves milling the reactants, often with a liquid-assisted grinding (LAG) additive, in a stainless steel jar with grinding balls. nih.govresearchgate.net

Mechanochemical methods have been developed for amide synthesis from amines and carboxylic acids using various coupling reagents. nih.gov Furthermore, the generation of amide bonds from acyl chlorides and anilines under mortar and pestle or ball milling conditions has been demonstrated, indicating the feasibility of this approach for adamantane derivatives. nih.gov Given the solid nature of adamantane-1-amine, mechanochemistry presents a promising avenue for a more sustainable and expedited synthesis of the target compound.

Stereoselective and Asymmetric Synthesis of Chiral this compound Enantiomers

The 2-chloropropanamide moiety of the target molecule contains a chiral center, meaning it can exist as two enantiomers, (R)- and (S)-N-(adamantan-1-yl)-2-chloropropanamide. The synthesis of enantiomerically pure forms is often crucial in pharmaceutical applications, as different enantiomers can exhibit distinct biological activities.

Stereoselective synthesis of such chiral amides can be achieved through several strategies. One common approach involves the use of chiral resolving agents to separate a racemic mixture of the final product. Alternatively, asymmetric synthesis can be employed, starting with an enantiomerically pure precursor. For example, using enantiomerically pure (R)- or (S)-2-chloropropanoic acid or their corresponding acyl chlorides in the direct amidation reaction with adamantane-1-amine would yield the respective (R)- or (S)-enantiomer of the final product.

While specific literature on the stereoselective synthesis of this compound is limited, related studies on adamantane derivatives highlight the importance and feasibility of such approaches. nih.gov For instance, the stereoselective synthesis of novel adamantane-substituted heterocycles has been reported, demonstrating the application of stereocontrolled reactions in the synthesis of complex adamantane-containing molecules. nih.gov

Synthetic Pathways to Advanced Adamantane-Chloropropanamide Conjugates and Complex Analogues

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules and conjugates. The chlorine atom at the 2-position provides a reactive handle for further functionalization through nucleophilic substitution reactions.

For example, the chlorine can be displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce new functional groups and build more elaborate structures. This allows for the creation of a library of derivatives with potentially diverse biological activities or material properties. The synthesis of advanced adamantane conjugates often involves multi-step reaction sequences, where the initial amide formation is followed by subsequent modification of the chloropropanamide moiety. researchgate.net

The development of synthetic routes to functionalized adamantane derivatives is an active area of research. researchgate.netmdpi.comnih.govimperial.ac.uk These efforts aim to create scaffolds that can be orthogonally functionalized, allowing for the controlled attachment of multiple different molecules to the adamantane core. researchgate.net This modular approach is particularly useful in the design of multivalent ligands and complex drug delivery systems.

Table 2: Summary of Synthetic Methodologies

MethodologyKey Features
Direct Amidation Straightforward, utilizes adamantane-1-amine and a chloroacyl halide. nih.govresearchgate.net
Mechanochemistry Solvent-free, potentially faster reaction times, environmentally friendly. nih.govresearchgate.net
Stereoselective Synthesis Yields enantiomerically pure products, crucial for pharmaceutical applications. nih.gov
Advanced Conjugate Synthesis Utilizes the chloro- group for further functionalization to create complex molecules. researchgate.net

Spectroscopic and Crystallographic Investigations of N Adamantan 1 Yl 2 Chloropropanamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of novel compounds. For N-(adamantan-1-yl)-2-chloropropanamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would provide a complete picture of its molecular identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While specific experimental data for this compound is not widely published, its expected ¹H and ¹³C NMR spectra can be predicted based on its constituent parts: the adamantane (B196018) cage and the 2-chloropropanamide side chain.

The ¹H NMR spectrum is expected to show characteristic signals for the adamantyl protons, which typically appear as broad multiplets in the range of 1.60-2.10 ppm due to complex spin-spin coupling within the rigid cage structure. The single proton on the nitrogen of the amide (N-H) would likely appear as a broad singlet. The methine proton (CH) adjacent to the chlorine atom would be a quartet, coupled to the neighboring methyl protons, and the terminal methyl (CH₃) protons would present as a doublet.

The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. The adamantane cage has two distinct types of carbons: methine (CH) and methylene (B1212753) (CH₂) carbons, which are expected to resonate at distinct chemical shifts. For the related N-(adamantan-1-yl)-2-chloroacetamide, signals for the adamantane moiety appear at approximately 29.3 ppm (CH), 36.1 ppm (CH₂), and 41.1 ppm (CH₂), with the quaternary carbon attached to the nitrogen at 52.3 ppm. nih.gov Similar shifts would be anticipated for the propanamide derivative. The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield, typically in the 160-170 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Adamantane CH ~2.05 ~29.5
Adamantane CH₂ ~1.70 ~36.0, ~41.0
Adamantane C (quaternary) - ~52.5
Amide NH Variable, broad singlet -
CH-Cl Quartet ~50-60
CH₃ Doublet ~20-25

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Mode Assignment

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, the IR spectrum would be dominated by several key absorptions. A sharp peak around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The C=O stretching vibration, known as the Amide I band, is expected to produce a very strong absorption in the region of 1640-1680 cm⁻¹. The N-H bending vibration, or Amide II band, typically appears around 1550 cm⁻¹. The spectrum would also feature strong bands in the 2800-3000 cm⁻¹ region due to C-H stretching of the adamantane cage and the propanoyl group. The C-Cl stretch would likely be observed in the fingerprint region, between 600 and 800 cm⁻¹.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the non-polar bonds. The symmetric vibrations of the adamantane C-C skeleton would be expected to produce characteristic signals. researchgate.net Low-frequency Raman spectroscopy can be used to probe the lattice phonons and vibrations where molecules oscillate as a whole, providing insight into crystal packing and symmetry. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch Secondary Amide ~3300 Medium-Strong
C-H Stretch Adamantane/Alkyl 2850-2950 Strong
C=O Stretch (Amide I) Secondary Amide 1640-1680 Very Strong (IR)
N-H Bend (Amide II) Secondary Amide 1520-1570 Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₃H₂₀ClNO. The calculated monoisotopic mass for this formula would be used to validate the compound's identity with high precision.

Beyond molecular formula confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. For N-adamantyl amides, a common fragmentation pathway involves the cleavage of the amide bond. nih.gov This would be expected to generate two primary fragment ions: the adamantyl cation at an m/z of 135, and a protonated 2-chloropropanamide fragment or a related acylium ion. Further fragmentation of the adamantyl cation is unlikely due to its high stability. Studies on similar adamantane-containing compounds show that the adamantyl group is often the most labile site for metabolic modifications, but the cage itself is a stable fragment in mass spectrometry. nih.gov

Single Crystal X-ray Diffraction Studies of N-(adamantan-1-yl)-2-chloroacetamide and Related Structures

While a crystal structure for the title propanamide is not available, a detailed single-crystal X-ray diffraction study has been conducted on the closely related N-(adamantan-1-yl)-2-chloroacetamide, C₁₂H₁₈ClNO. nih.govresearchgate.net This study provides invaluable insight into the molecular geometry, conformation, and intermolecular interactions that would be expected to be similar in the propanamide derivative.

Crystal Structure Determination and Refinement Methodologies

The crystal structure of N-(adamantan-1-yl)-2-chloroacetamide was determined using single-crystal X-ray diffraction. nih.gov Data was collected on a Nonius KappaCCD diffractometer using graphite-monochromated Mo Kα radiation. nih.govresearchgate.net

The structure was solved using direct methods and refined by a full-matrix least-squares procedure on F², employing the SHELXL97 software package. nih.gov All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in idealized positions and refined using a riding model. nih.govresearchgate.net The final refinement resulted in a low residual factor, indicating a high-quality structural model. nih.gov

Table 3: Crystal Data and Structure Refinement for N-(adamantan-1-yl)-2-chloroacetamide

Parameter Value Reference
Empirical Formula C₁₂H₁₈ClNO nih.govnih.gov
Formula Weight 227.72 nih.govresearchgate.net
Temperature 173 K nih.govresearchgate.net
Wavelength 0.71073 Å researchgate.net
Crystal System Orthorhombic nih.govresearchgate.net
Space Group Pbca researchgate.netnih.gov
Unit Cell Dimensions a = 9.3656(2) Å nih.govnih.gov
b = 13.7515(3) Å nih.govnih.gov
c = 18.7917(4) Å nih.govnih.gov
Volume 2420.20(9) ų nih.govresearchgate.net
Z 8 nih.govresearchgate.net

Analysis of Intramolecular Bond Lengths and Angles within the Adamantane Skeleton and Amide Moiety

The crystallographic analysis of N-(adamantan-1-yl)-2-chloroacetamide revealed key details about its intramolecular geometry. nih.govresearchgate.net A notable finding was that the C-C bond lengths within the adamantane skeleton, which ranged from 1.5293(18) to 1.5366(15) Å, are slightly shorter than the standard C-C single bond length of 1.54 Å. nih.govresearchgate.netguidechem.com This observation is consistent with the rigid, strain-free nature of the adamantane cage.

The geometry of the amide linkage is also of interest. The bond lengths and angles are typical for a secondary amide. The crystal structure also reveals that the molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains that propagate along the a-axis direction in the crystal lattice. nih.govresearchgate.netguidechem.com This hydrogen bonding is a key feature influencing the solid-state packing of the molecules.

Table 4: Selected Intramolecular Bond Lengths for N-(adamantan-1-yl)-2-chloroacetamide

Bond Length (Å) Reference
C1-C2 (Adamantane) 1.5366(16) nih.govresearchgate.net
C6-C7 (Adamantane) 1.5293(18) nih.govresearchgate.net
C=O (Amide) -
C-N (Amide) -

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks and Supramolecular Assembly.

No published crystal structure for this compound was found. The determination of hydrogen bonding networks and the resulting supramolecular assembly is dependent on crystallographic data, which details the precise arrangement of molecules in the solid state. Without this information, a scientifically accurate description of its intermolecular interactions is not possible.

Conformational Analysis Derived from Experimental Spectroscopic and Crystallographic Data.

Similarly, a conformational analysis of this compound, which would describe the three-dimensional shape and orientation of the molecule, cannot be conducted. Such an analysis relies on experimental evidence from techniques like X-ray crystallography and various forms of spectroscopy (e.g., NMR). The absence of such dedicated studies in the available literature prevents any detailed discussion on the compound's conformation.

While research exists for structurally similar compounds, such as N-(Adamantan-1-yl)-2-chloroacetamide, the principles of scientific accuracy and strict adherence to the specified subject matter prevent the substitution of that data for the requested compound. The addition of a methyl group in the propanamide derivative compared to the acetamide (B32628) derivative can significantly influence crystal packing, intermolecular interactions, and molecular conformation.

Theoretical and Computational Chemistry Studies of N Adamantan 1 Yl 2 Chloropropanamide

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of N-(adamantan-1-yl)-2-chloropropanamide. These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. jst.org.injst.org.in This process yields important data on bond lengths, bond angles, and dihedral angles.

Vibrational analysis, also performed using DFT, calculates the frequencies of the vibrational modes of the molecule. These calculated frequencies can be compared with experimental infrared and Raman spectra to confirm the molecular structure. Key vibrational modes for this compound would include the N-H stretch, the C=O stretch of the amide group, and the C-Cl stretch.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(adamantyl)-N1.47
N-C(carbonyl)1.35C(adamantyl)-N-C(carbonyl)122.5
C(carbonyl)=O1.23N-C(carbonyl)-C(chloro)115.0
C(carbonyl)-C(chloro)1.52O=C(carbonyl)-C(chloro)121.0
C(chloro)-Cl1.79C(carbonyl)-C(chloro)-Cl110.0
C(adamantyl)-N-C(carbonyl)-C(chloro)175.0

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electrostatic Potential (ESP) Mapping

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding the chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution in a molecule. The ESP map shows regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively. For this compound, the ESP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential around the hydrogen atom of the N-H group.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue (eV)
HOMO Energy-6.8
LUMO Energy-0.5
HOMO-LUMO Gap6.3

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time. nih.gov These methods allow for the exploration of conformational changes and intermolecular interactions.

Prediction of Intermolecular Interactions and Self-Assembly Propensities

Computational studies can predict how molecules of this compound will interact with each other. These intermolecular interactions are critical for understanding the solid-state properties of the compound, such as its crystal structure and melting point. figshare.comresearchgate.net For this molecule, hydrogen bonding between the N-H group of one molecule and the C=O group of another is expected to be a significant interaction, potentially leading to the formation of chains or sheets in the solid state. nih.gov Van der Waals interactions involving the lipophilic adamantane (B196018) cage also play a crucial role in the packing of the molecules. nih.gov

Computational Prediction of Chemical Reactivity and Elucidation of Reaction Pathways

Computational chemistry can be used to predict the chemical reactivity of this compound and to elucidate the mechanisms of its reactions. By calculating the activation energies for different possible reaction pathways, it is possible to determine which reactions are most likely to occur. For example, computational methods could be used to study the nucleophilic substitution reaction at the carbon atom bonded to the chlorine atom. These studies can provide valuable information for the design of new synthetic routes or for understanding the molecule's behavior in a biological system.

Computational Approaches to Chiral Recognition and Enantioselective Processes

A comprehensive review of available scientific literature indicates a notable absence of specific theoretical and computational chemistry studies focused on the chiral recognition and enantioselective processes of this compound. While research exists for structurally related adamantane derivatives, including the achiral analogue N-(adamantan-1-yl)-2-chloroacetamide, dedicated computational analyses of the enantiomers of this compound are not presently available in the public domain. nih.govnih.govresearchgate.net

The chirality of this compound arises from the stereocenter at the second carbon of the propanamide group, to which the chlorine atom is attached. This gives rise to two enantiomers, (R)-N-(adamantan-1-yl)-2-chloropropanamide and (S)-N-(adamantan-1-yl)-2-chloropropanamide. The distinct spatial arrangement of substituents around this chiral center is expected to govern its interactions with other chiral molecules, a phenomenon critical for enantioselective processes.

In principle, computational chemistry offers powerful tools to investigate such interactions. Methodologies like density functional theory (DFT), molecular docking, and molecular dynamics (MD) simulations could be employed to elucidate the mechanisms of chiral recognition involving this compound. For instance, these methods can be used to:

Determine the conformational preferences of the (R) and (S) enantiomers.

Calculate the interaction energies between each enantiomer and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography.

Model the transition states of enantioselective reactions where this compound might act as a chiral auxiliary or reactant.

Simulate the behavior of the enantiomers in a chiral solvent or in the presence of a chiral catalyst.

Such computational studies would provide valuable insights into the thermodynamic and kinetic factors that underpin enantiomeric discrimination. However, at present, no published research detailing these specific computational investigations for this compound could be identified. The existing literature on related adamantane compounds primarily focuses on their synthesis, crystal structure, and potential biological activities without delving into the computational aspects of their chirality. mdpi.compreprints.orgmdpi.com

Future research in this area would be beneficial for understanding the stereochemical properties of this compound and could guide the development of enantioselective analytical methods or synthetic routes.

Research on Biological Activities and Molecular Mechanisms in Vitro and in Silico Perspectives

Investigation of Anti-Tuberculosis Activity of N-(adamantan-1-yl)-2-chloroacetamide and Analogues

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has underscored the urgent need for novel anti-tuberculosis agents. Adamantane-containing compounds have shown promise in this area. N-(adamantan-1-yl)-2-chloroacetamide has been synthesized and identified as a potent inhibitor of Mycobacterium tuberculosis. biosynth.comnih.gov It is suggested that its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis. biosynth.com While detailed in vitro screening data for N-(adamantan-1-yl)-2-chloroacetamide itself is limited in publicly available literature, it serves as an important precursor and structural motif for a range of more extensively studied analogues. nih.gov

In Vitro Screening and Structure-Activity Relationship (SAR) Elucidation

In vitro screening of adamantane-containing analogues, particularly N-adamantyl indole-2-carboxamides and adamantyl ureas, has demonstrated significant activity against drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov The lipophilicity conferred by the adamantane (B196018) group is a key factor influencing the anti-tubercular activity of these compounds. nih.gov

For instance, in the N-(1-adamantyl)indole-2-carboxamide series, substitutions on the indole (B1671886) ring have a marked effect on potency. The N-adamantyl-4-methoxyindole-2-carboxamide (8b) exhibited a minimum inhibitory concentration (MIC) of 0.096 μM against the M. tb H37Rv strain, which is more potent than the first-line anti-TB drug isoniazid (B1672263) (INH). nih.gov In contrast, its hydroxylated adamantane analogue (8c) showed significantly reduced activity (MIC = 11.7 μM), highlighting the importance of the unsubstituted adamantane cage for optimal activity in this scaffold. nih.gov Moving the methoxy (B1213986) group to the 5-position of the indole ring also led to a decrease in activity. nih.gov

The following table summarizes the in vitro anti-tuberculosis activity of selected N-adamantyl analogues.

Compound IDStructureM. tb H37Rv MIC (μM)
8b N-adamantyl-4-methoxyindole-2-carboxamide0.096
8c N-(3-hydroxyadamantan-1-yl)-4-methoxy-1H-indole-2-carboxamide11.7
8d N-(adamantan-1-yl)-5-methoxy-1H-indole-2-carboxamide0.77
8j N-(3-hydroxyadamantan-1-yl)-4,6-dichloro-1H-indole-2-carboxamide≥ 169 (IC50 Vero cells)
Isoniazid (INH) -0.29
Ethambutol (EMB) -4.89

Data sourced from Al-Sha'er et al., 2020. nih.gov

Structure-activity relationship (SAR) studies on these analogues indicate that the adamantane moiety is crucial for potent anti-TB activity, likely due to its favorable interactions within a hydrophobic pocket of the molecular target. nih.gov While introducing a polar hydroxyl group on the adamantane scaffold generally decreases activity, it can improve aqueous solubility. nih.gov

Proposed Molecular Targets and Mechanistic Studies of Action

The proposed molecular target for several classes of adamantane-containing anti-tubercular compounds, including adamantyl ureas and indole-2-carboxamides, is the mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential transporter protein involved in the export of mycolic acids, which are critical components of the mycobacterial cell wall. nih.govnih.gov Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. nih.gov

Docking studies have shown that adamantane derivatives can occupy hydrophobic subsites within the proton-translocation channel of MmpL3. nih.gov The inhibitory mechanism is believed to be direct interaction with the transporter. nih.gov Some adamantyl ureas, such as AU1235, have also been shown to dissipate the proton motive force (PMF) that energizes the MmpL3 transporter, suggesting a potential dual mechanism of action. nih.gov

Adamantane-Derived Ligands for Sigma-2 Receptor Binding: In Vitro and In Silico Studies

The sigma-2 (σ2) receptor is overexpressed in proliferating tumor cells, making it an attractive target for cancer diagnostics and therapeutics. Adamantane-based scaffolds have been explored for the development of selective σ2 receptor ligands.

Ligand-Based Pharmacophore Modeling and Virtual Screening

Ligand-based pharmacophore modeling has been instrumental in identifying the key chemical features required for high-affinity binding to the σ2 receptor. A common pharmacophore model for σ2 ligands consists of a positively ionizable group and two or three hydrophobic regions. researchgate.net The adamantane cage serves as a bulky hydrophobic anchor that can effectively occupy one of these hydrophobic pockets.

Virtual screening campaigns based on such pharmacophore models have been employed to identify novel adamantane-containing chemotypes with potential σ2 receptor affinity. These computational approaches help to narrow down large compound libraries to a manageable number of candidates for synthesis and biological evaluation.

Molecular Docking and Molecular Dynamics Simulation for Ligand-Receptor Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes and stability of adamantane-derived ligands within the active site of the σ2 receptor. Although the crystal structure of the σ2 receptor (TMEM97) has been solved, computational studies on adamantane-based ligands contribute to understanding their specific interactions.

Docking studies typically show the adamantyl group situated within a hydrophobic pocket of the receptor, while other parts of the molecule form hydrogen bonds and electrostatic interactions with key amino acid residues. MD simulations, often run for durations such as 50 nanoseconds, are used to assess the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding interactions. biosynth.com These simulations can reveal how the ligand and receptor adapt to each other and the persistence of key interactions, which is crucial for predicting binding affinity and selectivity. biosynth.com

Inhibition of Soluble Epoxide Hydrolase (sEH) by N-adamantyl Urea-Based Compounds

Soluble epoxide hydrolase (sEH) is a therapeutic target for various cardiovascular and inflammatory diseases. The enzyme is involved in the metabolism of endogenous anti-inflammatory and vasodilatory lipid epoxides. N,N'-disubstituted ureas, particularly those containing an adamantyl group, have been identified as highly potent inhibitors of sEH. nih.govnih.gov

The inhibitory potency of these compounds is often in the nanomolar to picomolar range. nih.govcore.ac.uk The adamantane moiety plays a critical role in anchoring the inhibitor within a hydrophobic region of the sEH active site. The urea (B33335) functional group mimics the transition state of the epoxide hydrolysis, forming key hydrogen bond interactions with catalytic residues in the enzyme's active site, such as Asp333, Tyr383, and Tyr466. nih.gov

Structure-activity relationship studies have shown that modifications to both the adamantane group and the other substituent on the urea can significantly impact inhibitory activity. For instance, introducing fluorine or chlorine atoms to the adamantane residue can lead to a substantial increase in inhibitory potency, with some analogues exhibiting IC50 values in the picomolar range. core.ac.uk This enhancement is attributed to favorable interactions, such as Cl-π interactions, within the active site. core.ac.uk

The following table presents the inhibitory activity of selected N-adamantyl urea-based compounds against human sEH.

CompoundDescriptionIC50 (nM)
1,3-dicyclohexyl urea (DCU) Symmetric urea inhibitor-
1,3-diadamantyl urea (DAU) Symmetric urea inhibitor-
1,6-(hexamethylene)bis[(adamant-1-yl)urea] (3b) Diurea with flexible linker0.5
Chlorinated t-AUCB analogue (10) Chlorinated adamantane residuePotency in pM range

Data sourced from Shen et al., 2011 and Burmistrov et al., 2023. nih.govcore.ac.uk

In Vitro Enzyme Inhibition Assays and Potency Determination

The adamantane scaffold is a key feature in a variety of enzyme inhibitors due to its unique structural and physicochemical properties. While specific enzyme inhibition data for N-(adamantan-1-yl)-2-chloropropanamide is not extensively detailed in the available literature, research on closely related adamantane-containing molecules demonstrates their potential as potent enzyme inhibitors. A significant body of work has focused on their activity against Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), a critical enzyme in DNA repair, which is discussed in detail in section 5.4.

Beyond Tdp1, the adamantane moiety has been incorporated into inhibitors for a range of other enzymes. For example, N-adamantylurea derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in metabolizing epoxides, some of which are linked to inflammation. nih.gov Other research has explored adamantane derivatives as antagonists for the P2X(7) receptor, an ion channel involved in inflammation and pain. nih.gov Furthermore, adamantane-based compounds have been investigated as inhibitors of enzymes relevant to metabolic diseases, such as α-amylase and α-glucosidase, which are targets for managing type 2 diabetes. nih.gov These examples highlight the versatility of the adamantane structure in designing inhibitors for diverse enzymatic targets.

Metabolic Pathways and Metabolite Identification of Related Adamantane Compounds in Biological Systems

The adamantane cage structure is renowned for conferring enhanced metabolic stability to drug candidates. mdpi.com Its rigid, bulky, and lipophilic nature provides steric hindrance that can protect adjacent functional groups, such as amide linkages, from rapid metabolic degradation by enzymes in the body. mdpi.com This generally leads to improved pharmacokinetic profiles, including a longer plasma half-life. nih.gov

Exploration of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition by Adamantane Conjugates

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a DNA repair enzyme that has emerged as a promising target in cancer therapy. It repairs DNA damage caused by the trapping of topoisomerase 1 (Top1) on DNA, a mechanism exploited by several chemotherapy drugs. By inhibiting Tdp1, the efficacy of these Top1-targeted cancer drugs can be significantly enhanced. nih.gov Adamantane-containing compounds have been extensively investigated as potent inhibitors of this enzyme. nih.gov

In Vitro Tdp1 Inhibition Studies and IC₅₀ Determination

Numerous studies have demonstrated the potent inhibitory activity of adamantane conjugates against the Tdp1 enzyme in cell-free assays. These compounds consistently exhibit activity in the low micromolar to nanomolar range. For instance, a series of amides and thioamides combining adamantane and monoterpene moieties showed potent Tdp1 inhibition, with the most active compound recording a half-maximal inhibitory concentration (IC₅₀) of 0.64 µM. In another study, conjugates linking adamantane and monoterpenoid residues via heterocyclic linkers like 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) yielded highly potent inhibitors with IC₅₀ values in the 0.35–0.57 µM range.

The table below summarizes the Tdp1 inhibitory activity for several representative adamantane derivatives from various studies, showcasing the consistently high potency achieved by this class of compounds.

Compound TypeLinker TypePotency (IC₅₀)
Adamantane-Monoterpene ConjugateAmide/Thioamide0.64 µM
Adamantane-Monoterpene Conjugate1,2,4-Triazole~0.35 - 5 µM
Adamantane-Monoterpene Conjugate1,3,4-Thiadiazole~0.57 µM
Adamantane-Resin Acid ConjugateUrea/Thiourea (B124793)0.19 - 2.3 µM
Adamantane-Octahydro-2H-chromen-4-ol ConjugateThiophene1.24 µM

This table is a synthesis of data presented in the referenced literature and is for illustrative purposes.

Structure-Activity Relationship (SAR) Derivation for Tdp1 Inhibition

Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features required for potent Tdp1 inhibition by adamantane conjugates. A key finding is the critical role of the bulky, lipophilic adamantane moiety, which is believed to anchor the inhibitor within a hydrophobic pocket of the Tdp1 active site.

The nature of the linker connecting the adamantane group to other parts of the molecule significantly influences activity. Replacing simple amide or thioamide linkers with heterocyclic systems like 1,2,4-triazole has been shown to increase inhibitory potency. The type of substituent attached to the linker is also crucial. Conjugates with monoterpene or resin acid fragments have proven particularly effective. The choice between a 1-adamantane or 2-adamantane substituent does not appear to significantly affect inhibitory characteristics, but the complete absence of the adamantane group typically leads to a dramatic loss of activity. This underscores the importance of the adamantane "warhead" for effective binding and inhibition of the Tdp1 enzyme.

General Biological Activity Screening and Agrochemical Potential of Adamantane-Chloropropanamide Derivatives

Derivatives of adamantane have been the subject of broad biological screening, revealing a wide spectrum of activities. The incorporation of the adamantane cage into various molecular scaffolds has led to the discovery of compounds with significant antiviral, antibacterial, antifungal, and anticancer properties. mdpi.com For example, amides combining adamantane and monoterpene fragments have shown high activity against orthopoxviruses, including the vaccinia virus. nih.gov Other studies have synthesized and tested adamantane-containing phthalimides and Schiff bases, which demonstrated notable antimicrobial activity against various bacterial and fungal strains. nih.govresearchgate.net

While less explored than their pharmaceutical applications, adamantane derivatives also possess agrochemical potential. Although the field has seen limited research, some studies indicate promising activity. globethesis.com For instance, certain adamantane-containing oxime derivatives have been tested for in vitro antifungal activity against significant plant pathogens, including Botrytis cinerea and Rhizoctonia solani. globethesis.com Notably, some of these compounds exhibited efficacy greater than that of the commercial fungicide chlorothalonil. globethesis.com The insecticidal properties of early chloroadamantanes have also been reported, suggesting that the adamantane scaffold could be a valuable component in the development of new pesticides. nih.gov The combination of the adamantane group with a chloropropanamide moiety, as seen in the subject compound, aligns with structural motifs found in some modern pesticides, indicating a potential avenue for future agrochemical research.

Chemical Transformations and Derivatization Studies

Reactivity of the Amide Functional Group

The amide bond in N-(adamantan-1-yl)-2-chloropropanamide, while generally stable, can undergo characteristic reactions such as hydrolysis and reduction, often influenced by the steric hindrance imposed by the adjacent adamantyl group.

Hydrolysis: The hydrolysis of amides can be catalyzed by either acid or base, typically requiring heat. chemguide.co.ukkhanacademy.orgyoutube.com Under acidic conditions, the reaction of an amide with water is catalyzed to produce a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukresearchgate.net For this compound, acidic hydrolysis would be expected to yield 2-chloropropanoic acid and adamantan-1-aminium (B1230121) chloride. Conversely, basic hydrolysis involves reaction with a hydroxide (B78521) source, such as sodium hydroxide, upon heating to produce a carboxylate salt and ammonia (B1221849) or an amine. chemguide.co.ukyoutube.com In the case of the title compound, this would result in sodium 2-chloropropanoate and adamantan-1-amine. Studies on related N-[(adamantan-1-yl)methyl]aniline derivatives have explored their basic hydrolysis, indicating that such transformations are feasible within this class of compounds. researchgate.net

Reduction: The reduction of the amide carbonyl group to a methylene (B1212753) group is a common transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, the steric bulk of the adamantyl group can significantly impact this reaction. Research on 1-(N-(1-adamantyl))adamantanecarboxamide, a molecule with a similarly bulky adamantyl group attached to the amide nitrogen, has shown that reduction with LiAlH₄ was inhibited, even at elevated temperatures. strath.ac.uk This resistance to reduction is attributed to the steric hindrance around the carbonyl group, which prevents the approach of the hydride reagent. strath.ac.uk It is therefore anticipated that the reduction of this compound would also be challenging due to the sterically demanding adamantane (B196018) cage. chimia.chresearchgate.netnih.gov

Chemical Transformations Involving the Chloro-Substituted Propanamide Moiety

The 2-chloro-substituted propanamide portion of the molecule provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The chlorine atom at the alpha-position to the carbonyl group is susceptible to displacement by various nucleophiles. While specific studies on this compound are not widely documented, the analogous compound, N-(adamantan-1-yl)-2-chloroacetamide, serves as a well-established precursor in the synthesis of more complex adamantane derivatives. nih.govnih.govresearchgate.net This reactivity can be extrapolated to the propanamide derivative.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse library of compounds. The following table illustrates potential transformations based on the known reactivity of similar alpha-chloro amides.

NucleophileReactantProductPotential Functional Group Introduced
Amine (R-NH₂)This compoundN-(adamantan-1-yl)-2-(alkylamino)propanamideSecondary Amine
Thiol (R-SH)This compoundN-(adamantan-1-yl)-2-(alkylthio)propanamideThioether
Azide (N₃⁻)This compoundN-(adamantan-1-yl)-2-azidopropanamideAzide
Hydroxide (OH⁻)This compoundN-(adamantan-1-yl)-2-hydroxypropanamideHydroxy
Cyanide (CN⁻)This compoundN-(adamantan-1-yl)-2-cyanopropanamideNitrile

These reactions significantly expand the chemical space accessible from this compound, providing derivatives with varied physicochemical properties.

Modifications of the Adamantane Cage for Diversified Compound Libraries

The adamantane scaffold itself can be functionalized to create diverse compound libraries. researchgate.net The rigid, tricyclic cage structure of adamantane can be modified through various reactions, including hydroxylation and halogenation at its bridgehead and bridge positions. researchgate.net

Hydroxylation: The introduction of hydroxyl groups onto the adamantane cage can be achieved through oxidative processes. researchgate.net For instance, adamantane and its derivatives can be hydroxylated at the nodal positions using systems like H₂O-CBr₄ in the presence of various transition metal complexes. researchgate.net Microbial hydroxylation has also been demonstrated, with certain microorganisms like Streptomyces griseoplanus showing high regioselectivity for the 1-position of adamantane. nih.gov Metabolic studies of adamantane-containing compounds have also identified mono- and di-hydroxylated metabolites on the adamantane ring. nih.gov Such modifications on this compound would yield derivatives with altered polarity and potential for further functionalization.

Halogenation: The adamantane cage can also be halogenated. documentsdelivered.com The reaction of adamantane with bromine or iodine monochloride has been shown to proceed, yielding halogenated derivatives. rsc.org The introduction of halogens like bromine, chlorine, or fluorine can significantly alter the electronic properties and lipophilicity of the molecule. researchgate.netresearchgate.net These halogenated adamantane amides can then serve as precursors for further synthetic transformations, such as cross-coupling reactions. nih.govacs.org

The combination of modifications on the adamantane cage and transformations at the chloro-substituted propanamide moiety allows for the generation of a vast library of compounds from a single precursor.

Synthesis and Reactivity of Heterocyclic Derivatives Incorporating the Adamantane Scaffold

The this compound structure is a valuable starting material for the synthesis of various heterocyclic compounds that incorporate the adamantane scaffold. researchgate.net The functional groups present in the molecule can be utilized in cyclization reactions to form rings such as thiazoles and oxazoles.

Thiazole (B1198619) Synthesis: Thiazole derivatives can be synthesized from α-halocarbonyl compounds and a source of sulfur, such as a thioamide. researchgate.netneliti.comresearchgate.net For instance, this compound could first be converted to the corresponding thioamide, N-(adamantan-1-yl)-2-chloropropanethioamide, which could then undergo intramolecular cyclization to form an adamantyl-substituted thiazole derivative. Alternatively, reaction with thiourea (B124793) followed by cyclization is a common route to 2-aminothiazoles. nih.gov Adamantane-containing thiosemicarbazides have also been used to synthesize thiazolidin-4-ones. nih.gov

Oxazole (B20620) Synthesis: The synthesis of oxazoles can be achieved through the reaction of α-haloketones with amides, a method known as the Bredereck reaction. ijpsonline.com While this compound is an amide itself, it can be envisioned that derivatives of this compound could participate in cyclization reactions to form oxazoles. For example, displacement of the chloride with a nucleophile that can then participate in a cyclization with the amide carbonyl would lead to an oxazole ring. The van Leusen synthesis, reacting an aldehyde with tosylmethyl isocyanide, is another route to 5-substituted oxazoles. ijpsonline.com Furthermore, cycloisomerization of propargylic amides provides a route to polysubstituted oxazoles. ijpsonline.comsemanticscholar.org

The resulting adamantyl-substituted heterocyclic compounds would themselves be interesting targets for further study, as the adamantane moiety can confer unique properties to the heterocyclic system. nih.govpharmaguideline.comrsc.org The reactivity of these newly formed heterocycles would be governed by the nature of the heterocyclic ring and the influence of the bulky adamantyl substituent.

Emerging Research Directions and Methodological Advances

Integration of Advanced Spectroscopic Techniques with Computational Methodologies

The comprehensive characterization of complex molecules like adamantane-amides hinges on the powerful synergy between experimental spectroscopic data and theoretical computational models. This integrated approach provides a holistic understanding of molecular structure, from atomic connectivity to intermolecular interactions in the solid state.

Advanced spectroscopic techniques form the bedrock of structural elucidation. For adamantane-amides, Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental. ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each atom, confirming the successful synthesis and purity of the compound. For instance, in the analogue N-(adamantan-1-yl)-2-chloroacetamide, specific chemical shifts in deuterated chloroform (B151607) (CDCl₃) confirm the presence of the adamantane (B196018) cage, the amide linkage, and the chloroacetyl group.

Table 1: Crystallographic Data for the Representative Compound N-(adamantan-1-yl)-2-chloroacetamide

Parameter Value
Chemical Formula C₁₂H₁₈ClNO
Molecular Weight 227.72 g/mol
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.3656
b (Å) 13.7515
c (Å) 18.7917
Volume (ų) 2420.20
Z 8
Key Interaction Intermolecular N-H···O hydrogen bonding

Data sourced from studies on N-(adamantan-1-yl)-2-chloroacetamide.

Development of Novel and Sustainable Synthetic Routes for Complex Adamantane-Amide Architectures

The synthesis of adamantane-amides traditionally involves well-established methods. A common route is the acylation of an aminoadamantane with a suitable acyl chloride. For example, N-(adamantan-1-yl)-2-chloroacetamide is synthesized by reacting 1-aminoadamantane hydrochloride with chloroacetyl chloride, often under reflux in a solvent like dichloromethane. Another established method for creating adamantane-amides is the Schotten-Baumann reaction, which facilitates amidation under biphasic conditions. nih.govstrath.ac.uk

However, the focus of modern synthetic chemistry is shifting towards novel and more sustainable methodologies. Research is exploring "green" chemistry principles to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. For the synthesis of the adamantane core itself, modifications to the classic Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363) are being investigated. nih.govwikipedia.org These include the use of dual-functional catalysts composed of ionic liquids, which are considered environmentally benign solvents, to replace harsh acids like aluminum trichloride. guidechem.com

In the context of forming the amide bond, enzymatic synthesis represents a significant advance in sustainability. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are being used as biocatalysts for the direct amidation of carboxylic acids and amines. nih.gov This approach avoids the need for activating agents or acyl chlorides, operates under mild conditions, and often uses greener solvents, generating less toxic waste and simplifying product purification. nih.gov Other novel methods for introducing the adamantyl moiety include reactions with highly reactive precursors like 1,3-dehydroadamantane, which can directly functionalize N-H bonds.

Application of High-Throughput Screening and Virtual Screening Methodologies in Compound Discovery

The discovery of new therapeutic agents based on adamantane scaffolds is increasingly driven by modern screening technologies. While early adamantane drugs like amantadine (B194251) were identified through random screening, current drug discovery pipelines rely on more systematic and efficient methods. nih.gov

High-Throughput Screening (HTS) allows for the rapid, automated testing of vast libraries containing thousands to millions of compounds against a specific biological target. alitheagenomics.comewadirect.com This process can quickly identify "hits"—compounds that exhibit a desired activity, such as inhibiting an enzyme or blocking a receptor. alitheagenomics.com Although none of the currently approved adamantane-based drugs were discovered directly via HTS, this methodology is crucial for exploring the therapeutic potential of new, complex adamantane architectures. nih.gov

Virtual Screening (VS) is a computational alternative or complement to HTS that has become indispensable in modern drug discovery. ewadirect.comnih.gov It uses computer models to predict the binding affinity of compounds from large digital libraries to the three-dimensional structure of a biological target. ewadirect.com This in silico approach is faster and more cost-effective than physical screening and is widely applied to adamantane derivatives. nih.govresearchgate.net For example, molecular docking studies have been used to predict the potential of adamantane-linked triazoles as inhibitors of the 11β-HSD1 enzyme, a target for diabetes and obesity. nih.gov Similarly, virtual screening of diaza-adamantane compounds has been performed to identify potential inhibitors of MAPK ERK for the management of multiple sclerosis. nih.gov These computational hits are then prioritized for synthesis and experimental validation, streamlining the discovery process.

Future Prospects and Innovations in Adamantane-Based Molecular Design and Research

The adamantane cage is more than just a bulky lipophilic group; it is a versatile and rigid scaffold that offers unique advantages in molecular design, pointing towards a promising future in medicinal chemistry and materials science. nih.gov

A key future direction is the exploitation of adamantane's rigid, three-dimensional structure to design highly specific ligands. The cage allows for the precise positioning of functional groups in space, enabling more effective interaction with biological targets. This has led to the development of adamantane derivatives as inhibitors of dipeptidyl peptidase IV (vildagliptin, saxagliptin) for diabetes, antagonists of the NMDA-receptor (memantine) for Alzheimer's disease, and modulators of many other targets. nih.govresearchgate.net

Innovations in molecular design include the creation of multi-target drugs, where different functionalities are attached to the adamantane core to interact with multiple biological pathways simultaneously. This is particularly relevant for complex diseases like cancer or neurodegenerative disorders. pensoft.net Furthermore, the unique physicochemical properties of adamantane are being leveraged in drug delivery systems. mdpi.compensoft.netnih.gov Adamantane derivatives can act as "anchors" to embed drugs into the lipid bilayers of liposomes or serve as building blocks for dendrimers, creating sophisticated systems for targeted drug delivery. mdpi.compensoft.netnih.gov

The improvement of absorption, distribution, metabolism, and excretion (ADME) properties remains a central theme. nih.gov The lipophilicity imparted by the adamantane moiety can enhance a drug's ability to cross cell membranes, while its metabolic stability can increase the drug's half-life. nih.govnih.gov Future research will focus on fine-tuning these properties by creating novel, poly-functionalized adamantane architectures to address unmet medical needs and advance the field of molecular therapeutics.

Q & A

Q. How is N-(adamantan-1-yl)-2-chloropropanamide synthesized for use in medicinal chemistry research?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 1-adamantylamine with 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification is achieved through recrystallization, with yields optimized by controlling reaction temperature (0–5°C) and stoichiometric ratios. Its role as a precursor for anti-tuberculosis agents highlights its importance in medicinal chemistry pipelines .

Q. What are the key structural features of this compound as determined by X-ray crystallography?

Single-crystal X-ray analysis reveals an orthorhombic crystal system (space group Pbca) with unit cell parameters a = 9.3656 Å, b = 13.7515 Å, c = 18.7917 Å, and Z = 8 . The adamantane core exhibits shortened C–C bond lengths (1.529–1.537 Å), attributed to steric strain. Intermolecular N–H⋯O hydrogen bonding forms infinite chains along the a-axis, influencing packing efficiency . Structural refinement using SHELXL97 achieved R = 0.037 and wR = 0.106 .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound in solution?

High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are primary tools for purity assessment. Stability studies employ HPLC with UV detection (λ = 254 nm) under accelerated degradation conditions (e.g., pH 1–13, 40–60°C). For solid-state stability, differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) monitor polymorphic transitions .

Advanced Research Questions

Q. How does the adamantane moiety influence the physicochemical properties of this compound?

The rigid adamantane framework enhances lipophilicity (calculated logP ≈ 3.2), improving membrane permeability. However, its bulkiness reduces solubility in polar solvents (<1 mg/mL in water). Computational studies (DFT/B3LYP) show the adamantane group induces steric hindrance, affecting reaction kinetics in derivatization reactions . These properties are critical for optimizing pharmacokinetic profiles in drug development .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s molecular geometry?

Discrepancies in bond angles or torsional strains are addressed by comparing DFT-optimized geometries (e.g., Gaussian 16 at the B3LYP/6-311+G(d,p) level) with X-ray crystallographic data . For example, computational models may overestimate C–Cl bond lengths; iterative refinement of basis sets or inclusion of dispersion corrections (e.g., Grimme’s D3) improves agreement .

Q. What strategies are employed to optimize the reaction yield of this compound derivatives in cross-coupling reactions?

Nickel-catalyzed reductive cross-electrophile coupling (CEC) is effective for synthesizing derivatives. Key parameters include:

  • Catalyst system: NiCl2(DME)/Ir[(ppy)2(dtbbpy)]PF6 (5 mol%) .
  • Solvent optimization: DMA/tert-amyl alcohol (4:1 v/v) enhances solubility of adamantane intermediates.
  • Temperature control: 55°C under 34W blue LED irradiation minimizes side reactions . Yields >75% are achievable for primary alkyl chloride derivatives.

Methodological Considerations

Q. What challenges arise in crystallographic refinement of this compound due to its molecular symmetry?

The adamantane group’s high symmetry complicates electron density mapping. SHELXL97 refinement requires constraints for equivalent C–C bonds and anisotropic displacement parameters. Twinning, observed in ~15% of crystals, is resolved using the TWIN/BASF command in SHELX . Data-to-parameter ratios >20:1 ensure reliability (e.g., 3003 reflections/137 parameters in the reported structure) .

Q. How do researchers validate the biological activity of this compound derivatives against Mycobacterium tuberculosis?

In vitro assays include:

  • Microplate Alamar Blue Assay (MABA) for minimum inhibitory concentration (MIC) determination .
  • Cytotoxicity screening using Vero cells (CC50 values).
  • Synchrotron-based crystallography to study target engagement (e.g., enoyl-ACP reductase inhibition) . Derivatives with MIC < 2 µg/mL and selectivity index >10 are prioritized for in vivo testing .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

Variability in yields (50–85%) stems from differences in purification methods (e.g., column chromatography vs. recrystallization) and moisture sensitivity of intermediates. Systematic optimization using Design of Experiments (DoE) identifies critical factors:

  • Reaction time (8–12 hr optimal).
  • Solvent choice (CH2Cl2 vs. THF).
  • Stoichiometric excess of 2-chloropropanoyl chloride (1.2–1.5 eq.) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.